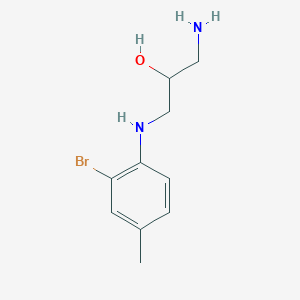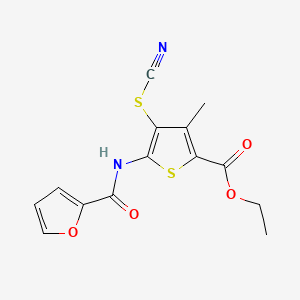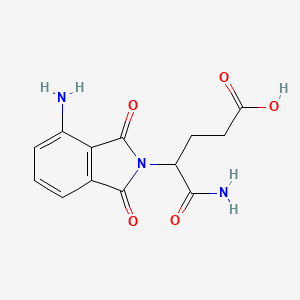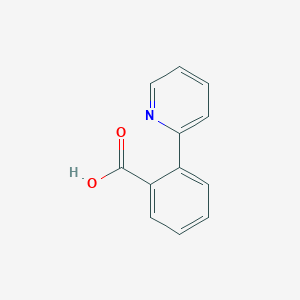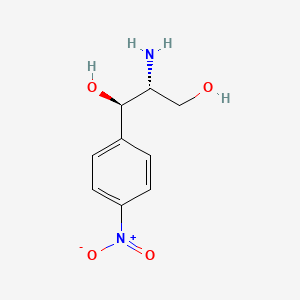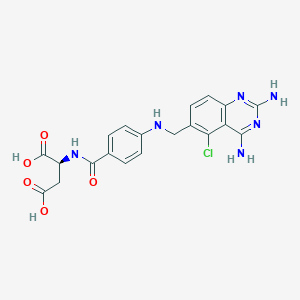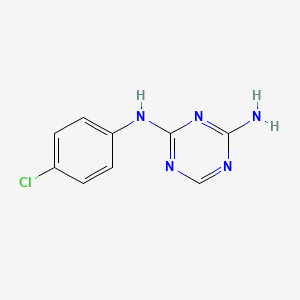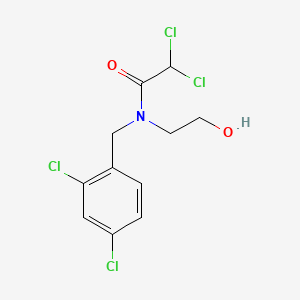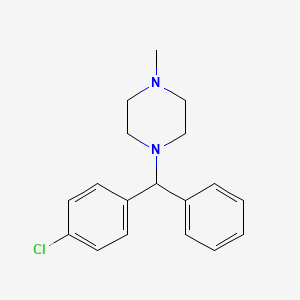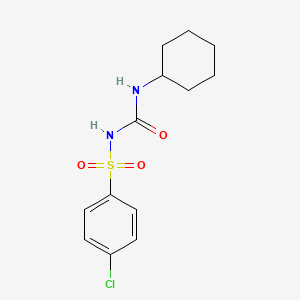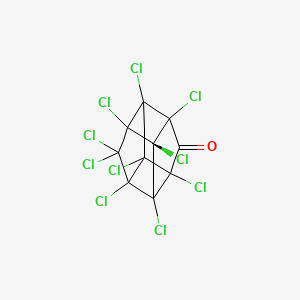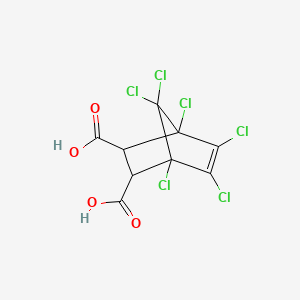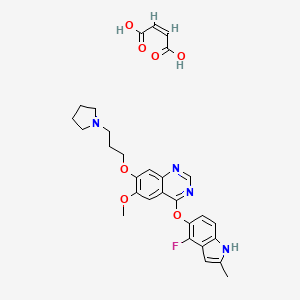
Maleato de cediranib
Descripción general
Descripción
El maleato de cediranib es un potente inhibidor de las tirosina quinasas del receptor del factor de crecimiento endotelial vascular (VEGF). Está siendo desarrollado por AstraZeneca como un posible agente quimioterapéutico anticancerígeno para administración oral . El this compound es conocido por su capacidad de inhibir los tres receptores de VEGF, que desempeñan un papel crucial en la angiogénesis y el crecimiento tumoral .
Aplicaciones Científicas De Investigación
El maleato de cediranib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El maleato de cediranib ejerce sus efectos inhibiendo las tirosina quinasas del receptor de VEGF. Al formar un bloqueo en los receptores de VEGF, el this compound limita el crecimiento de nuevos vasos sanguíneos, que son esenciales para sustentar el crecimiento tumoral . Esta inhibición conduce a una reducción del suministro de nutrientes a las células tumorales, lo que ralentiza o detiene su crecimiento y potencialmente mejora la eficacia de otros tratamientos .
Análisis Bioquímico
Biochemical Properties
Cediranib maleate is a highly potent ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro . It interacts with all three VEGF receptors (VEGFR-1, -2, and -3), thereby blocking VEGF-signaling, angiogenesis, and tumor cell growth .
Cellular Effects
Cediranib maleate has significant effects on various types of cells and cellular processes. By forming a blockade at the VEGF receptors, Cediranib maleate limits the growth of new blood vessels, which are essential to supporting tumor growth . Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments .
Molecular Mechanism
Cediranib maleate exerts its effects at the molecular level by inhibiting vascular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK) . This inhibition blocks VEGF-signaling, thereby limiting the growth of new blood vessels essential for tumor growth .
Temporal Effects in Laboratory Settings
Cediranib maleate has been shown to have linear pharmacokinetics over time . It is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4 . Cediranib maleate and its metabolites are mainly excreted in feces (59%), with less than 1% of unchanged drug being excreted in urine .
Metabolic Pathways
Cediranib maleate is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4 .
Métodos De Preparación
El maleato de cediranib se sintetiza a través de una serie de reacciones químicas que involucran derivados de indole-éter quinazolínicos. Los métodos de producción industrial implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, a menudo utilizando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
El maleato de cediranib experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, comúnmente utilizando reactivos como halógenos o nucleófilos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
El maleato de cediranib es único en su alta potencia y selectividad para los receptores de VEGF. Los compuestos similares incluyen:
Bevacizumab: Otro inhibidor de VEGF, pero es un anticuerpo monoclonal en lugar de una molécula pequeña.
Sunitinib: Un inhibidor de la tirosina quinasa que se dirige a múltiples receptores, incluidos los receptores de VEGF.
El this compound destaca por su alta afinidad por los receptores de VEGF y su biodisponibilidad oral, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGHBVACUJCRP-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857036-77-2 | |
| Record name | Cediranib maleate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857036772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 857036-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDIRANIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AYS9A614 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cediranib Maleate and what are its downstream effects?
A1: Cediranib Maleate is a potent tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) []. By inhibiting VEGFRs, Cediranib Maleate disrupts the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and vascular permeability. This inhibition can lead to reduced edema and neovascularization, making it a potential therapeutic agent for diseases like age-related macular degeneration and diabetic retinopathy [].
Q2: Are there any studies exploring the delivery of Cediranib Maleate to the eye?
A2: Yes, researchers have investigated topical noninvasive retinal drug delivery of Cediranib Maleate using a 3% Cediranib Maleate γ-cyclodextrin nanoparticle eye drop formulation in rabbits []. This study aimed to evaluate the ocular pharmacokinetics and retinal delivery of the drug after a single-dose administration [].
Q3: Has Cediranib Maleate been investigated in combination with other therapies?
A3: Cediranib Maleate has been explored in combination with Olaparib in a clinical trial for patients with recurrent platinum-resistant or refractory ovarian cancer []. The trial utilized a phase II/III seamless design to assess the efficacy of the combination therapy [].
Q4: Are there any known challenges in developing Cediranib Maleate as a therapeutic?
A4: One challenge in drug development is ensuring the stability of the drug substance. Researchers have investigated the solubility and stability of Cediranib Maleate, which is crucial for formulating it into a stable and effective drug product [].
Q5: What is the significance of understanding the crystal structure of Cediranib Maleate?
A5: Understanding the crystal structure of Cediranib Maleate is crucial for controlling its material properties []. This knowledge can be leveraged to optimize its formulation, stability, and ultimately its effectiveness as a therapeutic agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


